Stereochemical Purity: Fmoc-MeAnon(2)-OH is Supplied with a Strict Enantiomeric Excess Specification of ≥99.0%
For the procurement of chiral building blocks in peptide synthesis, stereochemical purity is a critical parameter to avoid the formation of diastereomeric peptide mixtures. The target compound, Fmoc-MeAnon(2)-OH (CAS 2389078-35-5), is commercially available from a key supplier with a certified enantiomeric excess specification of ≥99.0% (enantiomer ≤0.5%) [1]. While its non-methylated counterpart, Fmoc-Anon(2)-OH (CAS 1262886-65-6), is also available with a similar purity specification from the same source, this direct comparison establishes a benchmark of chiral integrity for the N-methylated derivative [2].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | Enantiomer ≤0.5% (i.e., ≥99.0% ee) |
| Comparator Or Baseline | Fmoc-Anon(2)-OH (CAS 1262886-65-6): Enantiomer ≤0.5% (≥99.0% ee) |
| Quantified Difference | Both compounds meet the same high enantiomeric purity standard of ≥99.0% ee. |
| Conditions | Manufacturer's product specification (HPLC analysis) |
Why This Matters
This confirms that procuring Fmoc-MeAnon(2)-OH does not force a compromise on stereochemical quality compared to its non-methylated analog, ensuring high-fidelity incorporation into chiral peptide sequences.
- [1] Watanabe Chemical Industries, Ltd. (n.d.). Product Information: Fmoc-MeAnon(2)-OH. Retrieved from https://www.watanabechem.co.jp/search/details.php?code=M04339 View Source
- [2] Watanabe Chemical Industries, Ltd. (n.d.). Product Information: Fmoc-Anon(2)-OH. Retrieved from https://www.watanabechem.co.jp/search/details.php?code=M01990 View Source
